Fluorociclohexano

Descripción general

Descripción

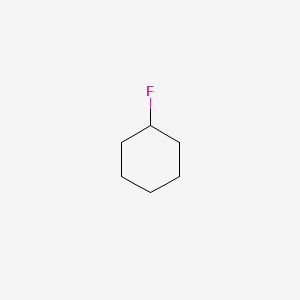

Fluorocyclohexane is an organofluorine compound with the chemical formula C6H11F . It is a colorless liquid with a density of 0.9280 g/mL and a boiling point of 103°C . This compound is known for its unique properties due to the presence of a fluorine atom attached to a cyclohexane ring, making it a subject of interest in various scientific fields.

Aplicaciones Científicas De Investigación

Fluorocyclohexane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Fluorocyclohexane derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug design and development.

Análisis Bioquímico

Biochemical Properties

Fluorocyclohexane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s fluorine atom can engage in hydrogen bonding and other electrostatic interactions, which can influence the conformation and activity of enzymes. For example, fluorocyclohexane has been studied for its conformational preferences and the effects of axial and equatorial substituents on its structure . These interactions can affect the stability and function of enzymes, potentially leading to changes in catalytic activity.

Cellular Effects

Fluorocyclohexane can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to alterations in cell function. For instance, fluorocyclohexane has been shown to cause serious skin and eye irritation, and may also cause respiratory irritation . These effects suggest that fluorocyclohexane can impact cellular signaling pathways involved in inflammation and stress responses.

Molecular Mechanism

The molecular mechanism of action of fluorocyclohexane involves its binding interactions with biomolecules. The compound’s fluorine atom can form hydrogen bonds and engage in electrostatic interactions with amino acid residues in proteins. This can lead to changes in protein conformation and activity. Additionally, fluorocyclohexane can influence enzyme inhibition or activation by altering the active site geometry or by competing with natural substrates . These interactions can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorocyclohexane can change over time due to its stability and degradation. The compound’s conformational preferences and equilibrium structures have been studied using high-level ab initio calculations . These studies have shown that fluorocyclohexane can exist in different conformers, which can influence its stability and reactivity. Long-term exposure to fluorocyclohexane in in vitro or in vivo studies may lead to changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of fluorocyclohexane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of fluorocyclohexane can cause serious skin and eye irritation, as well as respiratory irritation . These effects suggest that there may be a threshold dose above which the compound becomes harmful. Animal studies can help identify these threshold doses and provide insights into the compound’s safety profile.

Metabolic Pathways

Fluorocyclohexane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s fluorine atom can influence metabolic flux and metabolite levels by altering enzyme activity. For example, fluorocyclohexane can affect the stability and function of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Fluorocyclohexane is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . Once inside the cell, fluorocyclohexane can interact with intracellular proteins and enzymes, influencing its localization and activity. These interactions can affect the compound’s distribution and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of fluorocyclohexane is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, fluorocyclohexane may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic pathways . These interactions can influence the compound’s activity and function within the cell.

Métodos De Preparación

Fluorocyclohexane is typically synthesized by the reaction of cyclohexanol with hydrogen fluoride . This method involves the following steps:

Cyclohexanol Reaction: Cyclohexanol is treated with hydrogen fluoride under controlled conditions.

Reaction Conditions: The reaction is carried out at a specific temperature and pressure to ensure the efficient conversion of cyclohexanol to fluorocyclohexane.

In industrial settings, the production of fluorocyclohexane follows similar principles but on a larger scale, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Fluorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Oxidation and Reduction: Fluorocyclohexane can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reactions often conducted under controlled temperatures and pressures.

The major products formed from these reactions vary based on the specific reagents and conditions employed.

Mecanismo De Acción

The mechanism of action of fluorocyclohexane involves its interaction with molecular targets through the fluorine atom. The presence of fluorine can influence the compound’s reactivity and interaction with other molecules, affecting various pathways and processes. Detailed studies on its mechanism are essential to understand its full potential and applications.

Comparación Con Compuestos Similares

Fluorocyclohexane can be compared with other similar compounds, such as:

- Chlorocyclohexane

- Bromocyclohexane

- Iodocyclohexane

These compounds share a similar cyclohexane ring structure but differ in the halogen attached. The presence of different halogens imparts unique properties to each compound, making fluorocyclohexane distinct due to the specific effects of the fluorine atom .

Fluorocyclohexane stands out for its unique reactivity and applications, particularly in fields requiring specific interactions influenced by the fluorine atom.

Propiedades

IUPAC Name |

fluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBGVVAHHOUMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059907 | |

| Record name | Cyclohexane, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-46-3 | |

| Record name | Fluorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the conformational behavior of fluorocyclohexane considered unusual?

A1: Unlike many substituted cyclohexanes where substituents prefer the equatorial position, fluorocyclohexane's preferred conformers are influenced by electronic effects like hyperconjugation [, ]. This makes accurate ab initio calculations crucial for understanding its behavior.

Q2: What is the preferred conformation of fluorocyclohexane?

A2: While the equatorial conformation is slightly more favored in the gas phase and some solvents, the energy difference between axial and equatorial conformers is small. This equilibrium is sensitive to the surrounding environment [, , ].

Q3: How do additional fluorine substituents affect cyclohexane conformation?

A3: Increasing fluorine substitution in cyclohexanes leads to complex conformational preferences that deviate from simple steric considerations. Electronic effects, particularly hyperconjugation, play a significant role in dictating these preferences [, ].

Q4: How does the presence of fluorine affect the C-H bonds in fluorocyclohexane?

A4: The electronegativity of fluorine polarizes the C-H bonds, with axial C-H bonds experiencing greater electron withdrawal. This effect influences interactions with aromatic systems, leading to strong C-H···π interactions [, ].

Q5: What is unique about the all-cis 1,2,3,4,5,6-hexafluorocyclohexane isomer?

A5: This isomer exhibits particularly strong C-H···π interactions with benzene due to the specific orientation of its C-H bonds and the overall molecular polarity. This interaction leads to significant shielding of the axial protons in NMR studies [, ].

Q6: How has the all-syn 1,2,4,5-tetrafluorocyclohexane isomer been characterized?

A6: This isomer has been synthesized and characterized using NMR spectroscopy and X-ray crystallography, revealing its unique polarity and potential for interesting intermolecular interactions [, ].

Q7: What spectroscopic techniques are helpful in studying fluorocyclohexane?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is invaluable for investigating conformational dynamics and preferences [, , , , ]. Infrared (IR) spectroscopy provides insights into vibrational modes and conformational changes [, ].

Q8: Why is 19F NMR particularly useful in studying fluorocyclohexane?

A8: 19F is a highly sensitive NMR-active nucleus with a wide chemical shift range. This makes 19F NMR highly effective for studying conformational changes, as the axial and equatorial fluorine atoms in fluorocyclohexane exhibit distinct chemical shifts [, , ].

Q9: How have computational methods aided in understanding fluorocyclohexane?

A9: Ab initio and Density Functional Theory (DFT) calculations are crucial for determining conformational energies, transition states, and understanding the role of hyperconjugation and other electronic effects [, , , ].

Q10: How have molecular mechanics calculations been used in studying fluorocyclohexane derivatives?

A10: Molecular mechanics calculations, in conjunction with ab initio methods, have been used to predict 13C NMR chemical shifts in fluorocyclohexane and its derivatives, providing insights into conformational preferences and substituent effects [].

Q11: How does fluorocyclohexane behave in radiolysis experiments?

A11: Fluorocyclohexane acts as an electron scavenger in the gamma-radiolysis of cyclohexane. Studies with perfluorocarbons have shown that electron capture can lead to C-F bond dissociation, producing hydrogen fluoride and fluorocarbon radicals [].

Q12: How does fluorocyclohexane react with hydridoboranes?

A12: The reactivity of fluorocyclohexane with hydridoboranes depends on the specific borane reagent. While some boranes, like catecholborane and 9-borabicyclo(3.3.1)nonane, primarily reduce fluorocyclohexane to cyclohexane, others like Piers' borane can lead to C-F borylation [].

Q13: Can fluorocyclohexane undergo catalytic exchange with deuterium?

A13: Yes, fluorocyclohexane undergoes exchange with deuterium on metal catalysts like palladium and platinum, although the rates are slower compared to benzene. This exchange is often accompanied by side reactions like hydrogenolysis of the C-F bond [].

Q14: What happens to fluorocyclohexane in the solid state at low temperatures?

A14: Fluorocyclohexane displays interesting phase transitions in the solid state. It can exist in an orientationally disordered plastic phase where ring inversion is still possible, albeit slower than in solution [].

Q15: Why is fluorocyclohexane often studied in thiourea inclusion compounds?

A15: Thiourea forms channel-like structures that can accommodate guest molecules like fluorocyclohexane. This provides a confined environment to study conformational dynamics using solid-state NMR techniques [, ].

Q16: What is the significance of helical tubulate inclusion compounds formed with fluorocyclohexane?

A16: Fluorocyclohexane can form helical tubulate inclusion compounds with certain host molecules, providing insights into self-assembly processes and molecular recognition phenomena [].

Q17: What are the potential applications of fluorocyclohexane and its derivatives?

A17: The unique properties of fluorocyclohexane derivatives, especially their polarity and conformational behavior, make them interesting candidates for drug discovery, materials science, and supramolecular chemistry [, , ].

Q18: How does the "Janus face" characteristic of certain fluorocyclohexanes influence their applications?

A18: The term "Janus face" refers to the distinct polarity exhibited by certain fluorocyclohexane derivatives, with one face being more polar due to the triaxial arrangement of C-F bonds. This property allows for directional interactions and self-assembly, making them suitable for applications in materials science and supramolecular chemistry [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)